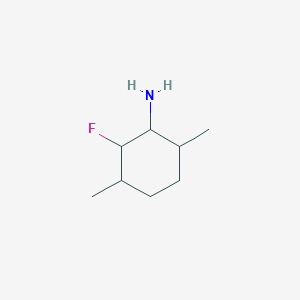
2-Fluoro-3,6-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,6-dimethylcyclohexan-1-amine is a fluorinated organic compound with the molecular formula C8H16FN and a molecular weight of 145.22 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a cyclohexane ring, along with an amine group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-dimethylcyclohexan-1-amine typically involves the introduction of a fluorine atom into a cyclohexane ring followed by the addition of an amine group. One common method involves the fluorination of a suitable precursor, such as 3,6-dimethylcyclohexanone, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The resulting fluorinated intermediate is then subjected to reductive amination to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 2-fluoro-3,6-dimethylcyclohexanone or 2-fluoro-3,6-dimethylcyclohexanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
2-Fluoro-3,6-dimethylcyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3,5-dimethylcyclohexan-1-one
- 2-Fluoro-3,6-dimethylcyclohexan-1-ol
- 2-Fluoro-3,6-dimethylcyclohexan-1-carboxylic acid
Uniqueness
2-Fluoro-3,6-dimethylcyclohexan-1-amine is unique due to the presence of both fluorine and amine functional groups on the cyclohexane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H16FN |
|---|---|
Molecular Weight |
145.22 g/mol |
IUPAC Name |
2-fluoro-3,6-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H16FN/c1-5-3-4-6(2)8(10)7(5)9/h5-8H,3-4,10H2,1-2H3 |
InChI Key |
WGKWXJJSLHJBEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















